2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic compound. It features a unique structure that combines a pyrrolo[3,4-c]pyrrole core with a thiazolo[4,5-c]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
cis-2-Benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one: Shares a similar pyrrolo[3,4-c]pyrrole core but lacks the thiazolo[4,5-c]pyridine moiety.
tert-butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate: Contains a similar pyrrolo[3,4-c]pyrrole structure with different substituents.
Uniqueness
The uniqueness of 2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole lies in its combined pyrrolo[3,4-c]pyrrole and thiazolo[4,5-c]pyridine structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S/c1-2-4-14(5-3-1)9-22-10-15-12-23(13-16(15)11-22)19-21-17-8-20-7-6-18(17)24-19/h1-8,15-16H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHWWOZFNKCHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NC5=C(S4)C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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